molecular formula C24H21BrN2O2 B11334829 N-[2-(4-bromophenyl)-2-(1H-indol-3-yl)ethyl]-3-methoxybenzamide

N-[2-(4-bromophenyl)-2-(1H-indol-3-yl)ethyl]-3-methoxybenzamide

Cat. No.: B11334829
M. Wt: 449.3 g/mol
InChI Key: ARVKENLIDHERSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(4-bromophenyl)-2-(1H-indol-3-yl)ethyl]-3-methoxybenzamide is a complex organic compound that features a bromophenyl group, an indole moiety, and a methoxybenzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-bromophenyl)-2-(1H-indol-3-yl)ethyl]-3-methoxybenzamide typically involves the coupling of an indole derivative with a bromophenyl compound. One common method involves the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the amide bond . The reaction conditions often include:

    Solvent: Dichloromethane or dimethylformamide

    Temperature: Room temperature to slightly elevated temperatures

    Catalysts: DCC and sometimes 4-dimethylaminopyridine (DMAP) to enhance the reaction rate

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-bromophenyl)-2-(1H-indol-3-yl)ethyl]-3-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form oxindole derivatives.

    Reduction: The bromophenyl group can be reduced to a phenyl group.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas (H₂).

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like tetrahydrofuran (THF).

Major Products

    Oxidation: Oxindole derivatives

    Reduction: Phenyl derivatives

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used

Scientific Research Applications

N-[2-(4-bromophenyl)-2-(1H-indol-3-yl)ethyl]-3-methoxybenzamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(4-bromophenyl)-2-(1H-indol-3-yl)ethyl]-3-methoxybenzamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various receptors and enzymes in the body, potentially modulating their activity. The bromophenyl group may enhance the compound’s binding affinity to its targets, while the methoxybenzamide structure can influence its pharmacokinetic properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(4-bromophenyl)-2-(1H-indol-3-yl)ethyl]-3-methoxybenzamide is unique due to the presence of the bromophenyl group, which can significantly influence its chemical reactivity and biological activity

Properties

Molecular Formula

C24H21BrN2O2

Molecular Weight

449.3 g/mol

IUPAC Name

N-[2-(4-bromophenyl)-2-(1H-indol-3-yl)ethyl]-3-methoxybenzamide

InChI

InChI=1S/C24H21BrN2O2/c1-29-19-6-4-5-17(13-19)24(28)27-14-21(16-9-11-18(25)12-10-16)22-15-26-23-8-3-2-7-20(22)23/h2-13,15,21,26H,14H2,1H3,(H,27,28)

InChI Key

ARVKENLIDHERSV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NCC(C2=CC=C(C=C2)Br)C3=CNC4=CC=CC=C43

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.